2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one
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Overview
Description
2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 4-nitrobenzoyl chloride with a suitable pyrazolone derivative in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxidized forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydro-5-methyl-3h-pyrazol-3-one
- 2-(4-nitrobenzoyl)-3h-pyrazol-3-one
- 5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one
Uniqueness
2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one is unique due to the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both a nitro group and a pyrazolone ring can confer distinct properties compared to other similar compounds.
Properties
CAS No. |
124524-77-2 |
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Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrobenzoyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9N3O4/c1-7-6-10(15)13(12-7)11(16)8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 |
InChI Key |
JSSDYZWXQJIZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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